molecular formula C19H14ClF3N2OS2 B2826410 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether CAS No. 338423-13-5

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether

Cat. No.: B2826410
CAS No.: 338423-13-5
M. Wt: 442.9
InChI Key: POABJRPSHOEHSV-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether is a complex organic compound characterized by the presence of chlorobenzyl, trifluoromethylphenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include chlorobenzyl chloride, trifluoromethylphenyl thiol, and pyrimidinyl methyl ether. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether include other sulfanyl-substituted pyrimidines and benzyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

The uniqueness of this compound lies in its combination of chlorobenzyl, trifluoromethylphenyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2OS2/c1-26-16-10-24-18(27-11-12-5-7-14(20)8-6-12)25-17(16)28-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POABJRPSHOEHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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